A Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide, a novel heterocyclic compound with significant potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's core characteristics, a proposed synthetic pathway, and an exploration of its potential as a pharmacologically active agent. The synthesis of this specific molecule is not yet described in published literature; therefore, this guide presents a robust, proposed synthetic route grounded in established chemical principles and analogous transformations.
Molecular Profile and Physicochemical Properties
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is a unique molecule that integrates two key pharmacophores: the versatile 3,5-dimethylpyrazole ring and a basic propanimidamide (amidine) side chain. This combination suggests a rich potential for biological activity, as both pyrazoles and amidines are prevalent in a wide array of therapeutic agents.[1][2][3][4][5] The amidine group, in particular, is a privileged chemical motif in bioactive compounds due to its ability to act as a strong base and participate in hydrogen bonding interactions, often serving as a bioisostere for other functional groups.[6]
The fundamental properties of the target molecule, derived from its structure, are summarized below.
| Property | Value |
| Molecular Formula | C₈H₁₄N₄ |
| Molecular Weight | 166.23 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide |
| CAS Number | Not available |
Note: Molecular weight is calculated based on the chemical formula, as no experimental data is publicly available.
Proposed Synthetic Pathway
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide can be logically approached through a multi-step process, commencing with the formation of the pyrazole core, followed by the introduction of a propyl nitrile side chain, and culminating in the conversion of the nitrile to the desired amidine. This proposed pathway is designed for efficiency and relies on well-established, high-yielding chemical transformations.
Caption: Proposed synthetic workflow for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide.
Step 1: Synthesis of 3,5-Dimethylpyrazole
The pyrazole scaffold is readily synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3,5-dimethylpyrazole, the reaction of acetylacetone with hydrazine sulfate in an alkaline solution is a well-documented and high-yielding method.[7]
Experimental Protocol:
-
In a round-bottomed flask equipped with a stirrer and dropping funnel, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.
-
Cool the flask in an ice bath.
-
Once the temperature of the solution reaches 15°C, add acetylacetone (0.50 mol) dropwise while maintaining the temperature at approximately 15°C.
-
After the addition is complete, continue stirring the mixture at 15°C for 1 hour.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (1 x 125 mL, then 4 x 40 mL).
-
Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.
Step 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile
The introduction of the three-carbon nitrile side chain at the C4 position of the pyrazole ring can be achieved through a cyanoethylation reaction. This reaction typically involves the Michael addition of a nucleophile to acrylonitrile. While direct C4-alkylation of 3,5-dimethylpyrazole can be challenging due to competing N-alkylation, the use of appropriate reaction conditions can favor the desired C-alkylation.
Proposed Experimental Protocol:
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as dioxane or DMF, add a strong base like sodium hydride (1.1 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add acrylonitrile (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to isolate 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile.
Step 3: Conversion of Nitrile to Amidine via the Pinner Reaction
The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[8][9][10] The reaction proceeds in two stages: first, the nitrile reacts with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imidate salt (a Pinner salt).[11][12] Second, this intermediate is treated with ammonia to yield the final amidine.[8][10]
Experimental Protocol:
-
Formation of the Pinner Salt:
-
Dissolve the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile intermediate (1.0 eq) in a mixture of anhydrous chloroform and an excess of an anhydrous alcohol (e.g., ethanol).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation. It is crucial that all reagents and glassware are scrupulously dry to prevent hydrolysis of the intermediate.[11]
-
Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The Pinner salt will typically precipitate from the solution.
-
Collect the solid imidate salt by filtration under an inert atmosphere and wash with cold, anhydrous ether.
-
-
Ammonolysis to the Amidine:
-
Suspend the isolated Pinner salt in a solution of ammonia in an alcohol (e.g., a saturated solution of ammonia in ethanol).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the target compound, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide, likely as its hydrochloride salt.
-
Caption: Simplified mechanism of the Pinner reaction for amidine synthesis.
Potential Applications in Drug Discovery
The structural combination within 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide makes it a compelling candidate for biological screening. The pyrazole nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] Similarly, the amidine functional group is present in numerous approved drugs and clinical candidates, valued for its ability to engage in critical binding interactions with biological targets.[6]
Caption: Relationship between structural motifs and potential therapeutic applications.
-
Anti-inflammatory and Analgesic Potential: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The specific substitution pattern on the pyrazole ring is critical for this activity.
-
Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[2] The amidine group can also contribute to binding with kinase targets.
-
Antimicrobial and Antiprotozoal Activity: The amidine functional group is a well-known pharmacophore in antimicrobial and antiprotozoal drugs, such as pentamidine and diminazene, which are known to interact with DNA.[6] The combination with a pyrazole moiety could lead to novel antimicrobial agents.
Conclusion and Future Directions
While 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is not a commercially available compound with established data, its structure presents a compelling case for its synthesis and biological evaluation. This guide provides a robust and scientifically grounded framework for its preparation, based on established and reliable organic reactions. The proposed synthetic route offers a clear path for researchers to access this molecule for further study. The convergence of the pharmacologically significant pyrazole and amidine moieties suggests that this compound, and its derivatives, could be a fruitful starting point for drug discovery programs targeting a range of therapeutic areas, including inflammation, cancer, and infectious diseases. Future research should focus on the successful synthesis and characterization of this molecule, followed by comprehensive screening to elucidate its biological activity profile.
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